Cas no 1521611-07-3 (3-Benzofurancarboxylic acid, 2,3-dihydro-7-methyl-)

3-Benzofurancarboxylic acid, 2,3-dihydro-7-methyl- Chemical and Physical Properties
Names and Identifiers
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- 3-Benzofurancarboxylic acid, 2,3-dihydro-7-methyl-
- 7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
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- Inchi: 1S/C10H10O3/c1-6-3-2-4-7-8(10(11)12)5-13-9(6)7/h2-4,8H,5H2,1H3,(H,11,12)
- InChI Key: ULBWPDYALSDRGN-UHFFFAOYSA-N
- SMILES: O1C2=C(C)C=CC=C2C(C(O)=O)C1
3-Benzofurancarboxylic acid, 2,3-dihydro-7-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785145-1.0g |
7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
1521611-07-3 | 95% | 1.0g |
$999.0 | 2024-05-22 | |
Enamine | EN300-785145-5.0g |
7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
1521611-07-3 | 95% | 5.0g |
$2900.0 | 2024-05-22 | |
Enamine | EN300-785145-10.0g |
7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
1521611-07-3 | 95% | 10.0g |
$4299.0 | 2024-05-22 | |
Aaron | AR01DRZC-1g |
7-METHYL-2,3-DIHYDRO-1-BENZOFURAN-3-CARBOXYLIC ACID |
1521611-07-3 | 95% | 1g |
$1399.00 | 2025-02-14 | |
Aaron | AR01DRZC-2.5g |
7-METHYL-2,3-DIHYDRO-1-BENZOFURAN-3-CARBOXYLIC ACID |
1521611-07-3 | 95% | 2.5g |
$2719.00 | 2025-02-14 | |
1PlusChem | 1P01DRR0-500mg |
7-METHYL-2,3-DIHYDRO-1-BENZOFURAN-3-CARBOXYLIC ACID |
1521611-07-3 | 95% | 500mg |
$1026.00 | 2024-06-20 | |
1PlusChem | 1P01DRR0-1g |
7-METHYL-2,3-DIHYDRO-1-BENZOFURAN-3-CARBOXYLIC ACID |
1521611-07-3 | 95% | 1g |
$1297.00 | 2024-06-20 | |
1PlusChem | 1P01DRR0-5g |
7-METHYL-2,3-DIHYDRO-1-BENZOFURAN-3-CARBOXYLIC ACID |
1521611-07-3 | 95% | 5g |
$3647.00 | 2024-06-20 | |
Aaron | AR01DRZC-10g |
7-METHYL-2,3-DIHYDRO-1-BENZOFURAN-3-CARBOXYLIC ACID |
1521611-07-3 | 95% | 10g |
$5937.00 | 2023-12-15 | |
Enamine | EN300-785145-0.25g |
7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
1521611-07-3 | 95% | 0.25g |
$494.0 | 2024-05-22 |
3-Benzofurancarboxylic acid, 2,3-dihydro-7-methyl- Related Literature
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
Additional information on 3-Benzofurancarboxylic acid, 2,3-dihydro-7-methyl-
3-Benzofurancarboxylic Acid, 2,3-Dihydro-7-Methyl- (CAS No. 1521611-07-3)
3-Benzofurancarboxylic acid, 2,3-dihydro-7-methyl- (CAS No. 1521611-07-3) is a structurally unique organic compound belonging to the class of benzofuran derivatives. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule is characterized by a benzofuran ring system with a carboxylic acid group at position 3 and a methyl substituent at position 7. Its structure provides a versatile platform for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
The synthesis of 3-benzofurancarboxylic acid, 2,3-dihydro-7-methyl- involves multi-step reactions that typically start with benzofuran derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the dihydrobenzofuran ring system. These methods not only enhance the yield but also reduce the environmental footprint of the synthesis process.
One of the most promising applications of 3-benzofurancarboxylic acid, 2,3-dihydro-7-methyl- lies in its potential as a building block for drug development. The compound's aromaticity and functional groups make it an ideal candidate for exploring bioactive molecules. Recent studies have demonstrated its ability to modulate key biological targets, such as kinases and receptors, which are implicated in various diseases including cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, 3-benzofurancarboxylic acid, 2,3-dihydro-7-methyl- has shown promise in agrochemical research. Its structural features allow for interactions with plant enzymes and receptors, potentially leading to novel pesticides or growth regulators. Researchers have also investigated its role in enhancing plant stress tolerance under environmental challenges such as drought or salinity.
The electronic properties of 3-benzofurancarboxylic acid, 2,3-dihydro-7-methyl- make it an interesting candidate for materials science applications. Its conjugated π-system contributes to electronic conductivity and stability, which are desirable traits for organic electronics. Recent experiments have explored its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where it has shown potential as a semiconducting material.
From an environmental perspective, the biodegradation and toxicity profiles of 3-benzofurancarboxylic acid, 2,3-dihydro-7-methyl- are critical considerations for its safe application. Studies have indicated that the compound undergoes microbial degradation under aerobic conditions, suggesting that it may not pose long-term environmental risks when used responsibly. However, further research is needed to fully understand its ecological impact.
In conclusion, 3-benzofurancarboxylic acid, 2,3-dihydro-7-methyl- (CAS No. 1521611-07-3) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers in synthetic chemistry, pharmacology, agriculture, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses
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